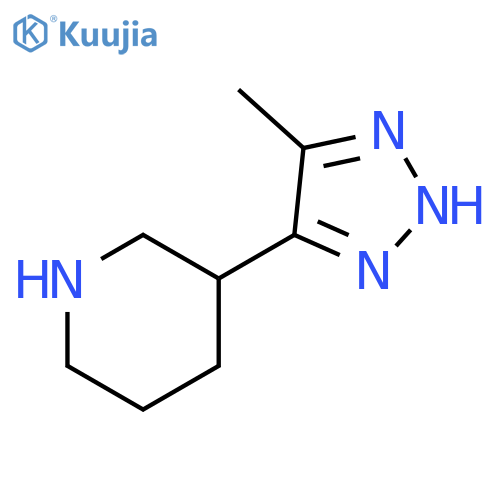Cas no 1526565-41-2 (3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine)

1526565-41-2 structure
商品名:3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine
CAS番号:1526565-41-2
MF:C8H14N4
メガワット:166.223560810089
MDL:MFCD30668310
CID:5238494
3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine 化学的及び物理的性質
名前と識別子
-
- 3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine
- Piperidine, 3-(5-methyl-2H-1,2,3-triazol-4-yl)-
-
- MDL: MFCD30668310
- インチ: 1S/C8H14N4/c1-6-8(11-12-10-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3,(H,10,11,12)
- InChIKey: BFCAXGAVHMFLNF-UHFFFAOYSA-N
- ほほえんだ: N1CCCC(C2C(C)=NNN=2)C1
3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-310334-10.0g |
3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine |
1526565-41-2 | 10.0g |
$4013.0 | 2023-02-26 | ||
| Enamine | EN300-310334-1.0g |
3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine |
1526565-41-2 | 1.0g |
$1216.0 | 2023-02-26 | ||
| Enamine | EN300-310334-5.0g |
3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine |
1526565-41-2 | 5.0g |
$3190.0 | 2023-02-26 | ||
| Enamine | EN300-310334-5g |
3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine |
1526565-41-2 | 5g |
$3190.0 | 2023-09-05 | ||
| Enamine | EN300-310334-2.5g |
3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine |
1526565-41-2 | 2.5g |
$2520.0 | 2023-09-05 | ||
| Enamine | EN300-310334-1g |
3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine |
1526565-41-2 | 1g |
$1216.0 | 2023-09-05 | ||
| Enamine | EN300-310334-10g |
3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine |
1526565-41-2 | 10g |
$4013.0 | 2023-09-05 |
3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine 関連文献
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
1526565-41-2 (3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine) 関連製品
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
